2-chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine
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Overview
Description
2-chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C7H6ClN3 and its molecular weight is 167.59 g/mol. The purity is usually 95%.
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Preparation Methods
The synthesis of 2-chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with propargylamine under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The propynyl group can undergo oxidation or reduction under specific conditions, forming different products.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic or aliphatic compounds, forming more complex structures.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemicals for industrial applications.
Mechanism of Action
The mechanism of action of 2-chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-chloro-N-(prop-2-yn-1-yl)pyrimidin-4-amine can be compared with other similar compounds, such as:
2-Chloro-N-(2-pyridinylmethyl)-4-pyrimidinamine: This compound has a similar pyrimidine structure but with different substituents, leading to distinct properties and applications.
Benzenemethanamine, 4-chloro-N-2-propyn-1-yl-: Another compound with a similar propynyl group but a different aromatic ring, resulting in different reactivity and uses.
The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C7H6ClN3 |
---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
2-chloro-N-prop-2-ynylpyrimidin-4-amine |
InChI |
InChI=1S/C7H6ClN3/c1-2-4-9-6-3-5-10-7(8)11-6/h1,3,5H,4H2,(H,9,10,11) |
InChI Key |
ZZJGPMAXOXVLGM-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1=NC(=NC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.